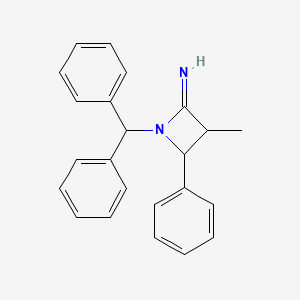
1-(Diphenylmethyl)-3-methyl-4-phenylazetidin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylmethyl)-3-methyl-4-phenylazetidin-2-imine is a complex organic compound characterized by its unique azetidine ring structure
Preparation Methods
The synthesis of 1-(Diphenylmethyl)-3-methyl-4-phenylazetidin-2-imine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of diphenylmethane with benzyl chloride in the presence of a Lewis acid such as aluminum chloride . The resulting intermediate is then subjected to further reactions to introduce the methyl and phenyl groups, forming the final compound. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Diphenylmethyl)-3-methyl-4-phenylazetidin-2-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azetidine derivatives.
Scientific Research Applications
1-(Diphenylmethyl)-3-methyl-4-phenylazetidin-2-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-3-methyl-4-phenylazetidin-2-imine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
1-(Diphenylmethyl)-3-methyl-4-phenylazetidin-2-imine can be compared with other similar compounds, such as:
Diphenylmethane: A simpler compound with a similar diphenylmethyl group but lacking the azetidine ring.
Cyclizine: A piperazine derivative with similar structural features but different pharmacological properties.
Armodafinil: A compound with a diphenylmethyl group but different functional groups and applications.
The uniqueness of this compound lies in its azetidine ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88047-87-4 |
|---|---|
Molecular Formula |
C23H22N2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-benzhydryl-3-methyl-4-phenylazetidin-2-imine |
InChI |
InChI=1S/C23H22N2/c1-17-21(18-11-5-2-6-12-18)25(23(17)24)22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21-22,24H,1H3 |
InChI Key |
MFZSQVDPWPFAPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C1=N)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















